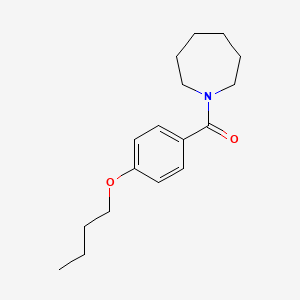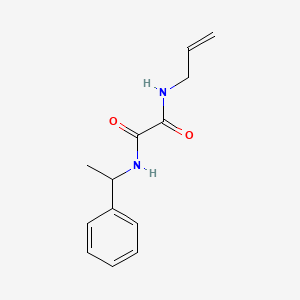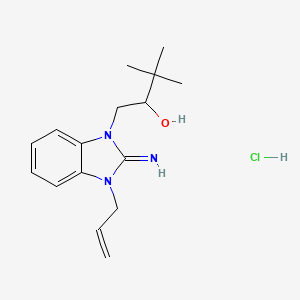
1-(4-butoxybenzoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butoxybenzoyl)azepane, also known as BBA, is a compound that has been studied for its potential applications in scientific research. It is a member of the azepane family of compounds and has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-butoxybenzoyl)azepane is not fully understood. However, it is believed that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound may also interact with cell membranes, leading to changes in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties. It may also have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-butoxybenzoyl)azepane in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-butoxybenzoyl)azepane. One area of interest is in the development of this compound derivatives that may be more effective in treating cancer and other diseases. Another area of interest is in the development of new methods for synthesizing this compound that may be more efficient or cost-effective. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(4-butoxybenzoyl)azepane involves the reaction of 4-butoxybenzoyl chloride with azepane in the presence of a base. This reaction leads to the formation of this compound as a white solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-butoxybenzoyl)azepane has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-cancer properties and may be effective in inhibiting the growth of certain types of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
azepan-1-yl-(4-butoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-3-14-20-16-10-8-15(9-11-16)17(19)18-12-6-4-5-7-13-18/h8-11H,2-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDSRUPBRICQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)
![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)

![{1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984947.png)
![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)
